![molecular formula C18H17FN4O4 B5501470 N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea](/img/structure/B5501470.png)
N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of complex urea derivatives often involves multi-step reactions, starting with the preparation of key intermediates followed by their subsequent reactions to form the desired compound. A relevant process involves the reaction of acylazides with 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole to produce novel derivatives, showcasing a method that could be adapted for the synthesis of the target compound by modifying the starting materials to match the required functional groups (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule is often determined through techniques such as X-ray crystallography. For example, N-(5-Phenyl-1,3,4-oxadiazol-2-yl)-N′-benzoyl urea has been analyzed, revealing a structure belonging to the triclinic system with a urea linkage that is coplanar, demonstrating the potential planarity of the target molecule's structure (Li Zhong et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives are influenced by the nature of the substituents attached to the urea moiety. The reactions can lead to the formation of heterocycles or other complex structures, depending on the reaction conditions and the reactants involved. For instance, the reaction of N-hydroxy-N-methyl-N′-aryl ureas with thionyl chloride has been shown to produce 1,2,3,5-oxathiadiazolin-4-one 2-oxides, highlighting the reactivity of urea derivatives under certain conditions (John P. Chupp, Donald J. Dahm, & Kindrick L. Leschinsky, 1975).
Physical Properties Analysis
The physical properties of compounds like the one are often characterized by their crystalline structure, melting points, and solubility in various solvents. These characteristics are crucial for determining the compound's suitability for further applications and for understanding its stability under different conditions. Studies on similar compounds provide valuable insights into these aspects, although specific data on the target molecule would require targeted research.
Chemical Properties Analysis
The chemical properties of N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea, including reactivity, stability, and interactions with other chemicals, can be inferred from studies on related molecules. For example, the investigation into the reactivity of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides offers a glimpse into how modifications in the molecular structure can impact the overall chemical behavior of urea derivatives (V. L. Gein et al., 2017).
Scientific Research Applications
Antifungal Activity
One significant application of related compounds involves their antifungal properties. Mishra et al. (2000) synthesized compounds similar to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea and evaluated their fungitoxic action against fungi like A. niger and F. oxyporum. The antifungal effectiveness of these compounds was correlated with their structural features, indicating the potential of such compounds in agricultural and food chemistry applications (Mishra, Singh, & Wahab, 2000).
Synthetic Applications
Smith et al. (1999) explored the synthetic versatility of N'-aryl-N,N-dimethylureas, showing how the substituents on the aryl ring influence the course of lithiation. This study highlights the role of such compounds in the synthesis of diverse organic molecules, providing a foundation for developing new chemical entities with potential applications in medicinal chemistry and materials science (Smith, El‐Hiti, & Shukla, 1999).
Role in Modulating Feeding Behavior
Piccoli et al. (2012) investigated the effects of compounds structurally related to N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-fluorophenyl)urea on compulsive food consumption in rats, highlighting the significance of such molecules in understanding and potentially treating disorders related to compulsive eating behaviors (Piccoli et al., 2012).
Anticancer Investigations
Mustafa, Perveen, & Khan (2014) synthesized urea derivatives to evaluate their enzyme inhibition and anticancer activities. This study underscores the importance of urea derivatives in the development of new therapeutic agents, with certain compounds showing promising anticancer activity (Mustafa, Perveen, & Khan, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O4/c1-25-14-8-3-11(9-15(14)26-2)17-22-16(27-23-17)10-20-18(24)21-13-6-4-12(19)5-7-13/h3-9H,10H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTEXWGUAOMJMCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC=C(C=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorophenyl)urea |
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